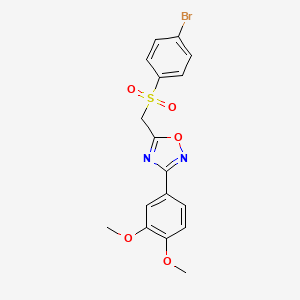![molecular formula C11H11N3O B2371076 1-[2-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone CAS No. 1785581-83-0](/img/structure/B2371076.png)
1-[2-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[2-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone” is a chemical compound that belongs to the class of organic compounds known as 1,2,4-triazoles . It is also known as Ethanone, 1-(2-methylphenyl)- . The molecular formula of this compound is C9H10O .
Molecular Structure Analysis
The molecular structure of “1-[2-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone” can be represented by its IUPAC Standard InChI: InChI=1S/C9H10O/c1-7-5-3-4-6-9(7)8(2)10/h3-6H,1-2H3 . The molecular weight of this compound is 134.1751 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Agent Synthesis
- A study by Bochao Li et al. (2017) discusses the synthesis and characterization of novel N-phenylacetamide bearing 1,2,4-triazole derivatives, including compounds similar to 1-[2-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone. These derivatives showed promising antimicrobial activities against both bacteria and fungi, with notable efficacy against Gram-negative bacteria (Li et al., 2017).
Spectroscopic Properties and Quantum Chemical Calculations
- K. Sarac (2020) synthesized a similar compound and characterized it through various spectral techniques and quantum chemical calculations. This research highlights the compound's antibacterial and antioxidant activities, demonstrating its potential for various scientific applications (Sarac, 2020).
Corrosion Inhibition
- A study conducted by Q. Jawad et al. (2020) on a similar compound, 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone, revealed its effectiveness as a corrosion inhibitor for mild steel in hydrochloric acid. This research contributes to the understanding of how triazole derivatives can be used in corrosion protection (Jawad et al., 2020).
Antioxidant and Antibacterial Properties
- Another study by K. Sarac et al. (2020) synthesized a novel series of compounds related to 1-[2-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone and evaluated their antioxidant and antibacterial properties. These compounds exhibited high antioxidant activity, underlining their potential in scientific research (Sarac et al., 2020).
Optical Properties
- Liu et al. (2010) synthesized a series of 1-ferrocenyl-2-(3-phenyl-1H-1,2,4-triazol-5-ylthio)ethanone derivatives and investigated their UV-vis absorption and fluorescence spectra. This study adds to the understanding of the optical properties of such compounds, which could be crucial for various scientific applications (Liu et al., 2010).
Anti-Inflammatory Activity
- A study by N. Karande and L. Rathi (2017) synthesized derivatives of 2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(phenyl)ethanone and evaluated their anti-inflammatory activity. This research showcases the potential of such compounds in developing new anti-inflammatory drugs (Karande & Rathi, 2017).
Wirkmechanismus
Target of Action
The primary targets of 1-[2-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone are currently unknown. This compound is a derivative of acetophenone , which is known to interact with various proteins and enzymes . .
Mode of Action
The mode of action of 1-[2-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone is not well-studied. As a derivative of acetophenone, it may share some of its properties. Acetophenone derivatives are known to interact with their targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions . .
Eigenschaften
IUPAC Name |
1-[2-(2-methylphenyl)-1,2,4-triazol-3-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8-5-3-4-6-10(8)14-11(9(2)15)12-7-13-14/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHHLWMWWSTAJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC=N2)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

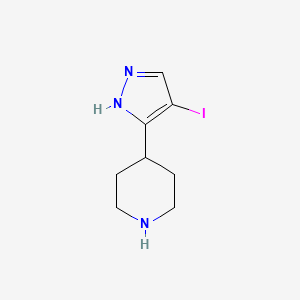
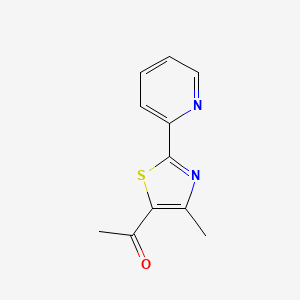
![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2370996.png)

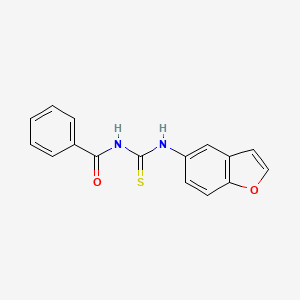
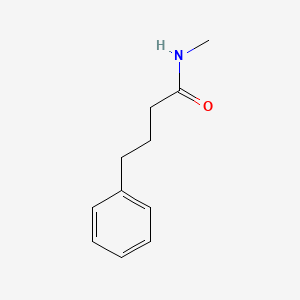
![2-[(3E)-1-(dimethylamino)-3-{[(2-fluorophenyl)methoxy]imino}propylidene]propanedinitrile](/img/structure/B2371007.png)
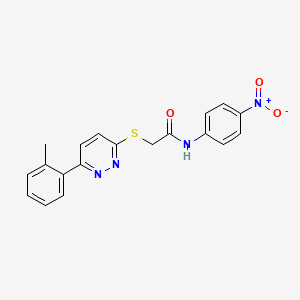
![2-(4-chlorophenoxy)-2,2-difluoro-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2371010.png)
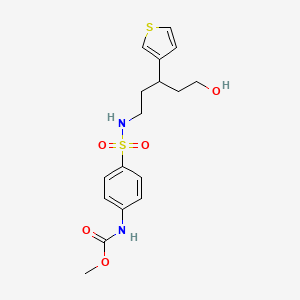
![2-Chloro-N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]acetamide](/img/structure/B2371012.png)
![4-methyl-2-(4-methylpiperazino)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2371013.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide](/img/structure/B2371015.png)
